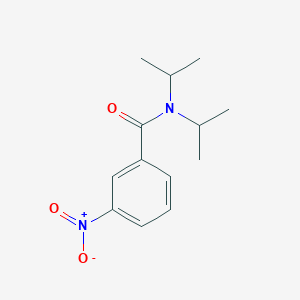
2',6'-Dimethyl-3-(2-methylphenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Facile Synthesis of 2-(Phenylthio)phenols
2',6'-Dimethyl-3-(2-methylphenyl)propiophenone has been applied in the synthesis of 2-(phenylthio)phenols via tandem copper(I)-catalyzed C-S coupling/C-H functionalization. This method utilizes dimethyl sulfoxide as the oxidant and provides a practical approach for synthesizing these compounds, which have various applications in organic synthesis and materials science (Xu et al., 2010).
Synthesis of Photosensitive and Thermosetting Polymers
This compound has been used in the development of photosensitive and thermosetting polymers. A study demonstrated the synthesis of a chemically amplified photosensitive and thermosetting polymer incorporating this compound, showing potential for applications in advanced material science, particularly in areas requiring heat-resistant and electrically insulating materials (Matsumoto et al., 2005).
Molecular Design of Catalyst Precursors
In the field of catalysis, this compound has been involved in the molecular design of catalyst precursors, particularly for the ring-opening polymerization of cyclic ethers and esters. This application is crucial in the synthesis of various polymers and has significant implications in industrial polymer production (Antelmann et al., 2001).
Synthesis of Novel Antimicrobial Dyes
A novel azo-azomethine dye incorporating this compound was synthesized and characterized for antimicrobial studies. Such dyes have potential applications in biotechnology and healthcare, particularly in the development of new antimicrobial agents (Kose et al., 2013).
Thermochemical and Kinetic Studies
This compound has been involved in thermochemical and kinetic studies of bisphenol antioxidants. Understanding the homolytic reactivity and bond dissociation energy of compounds like this is vital for their application in antioxidant and polymerization inhibition (Lucarini et al., 2001).
Synthesis of Organic Sensitizers
In renewable energy research, this compound has been used in the synthesis of organic sensitizers for dye-sensitized solar cells. These studies are integral to the development of efficient and cost-effective solar energy solutions (Lim et al., 2015).
Propriétés
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(2-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-7-4-5-10-16(13)11-12-17(19)18-14(2)8-6-9-15(18)3/h4-10H,11-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVIOXDAYLMPFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)CCC2=CC=CC=C2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644025 |
Source


|
| Record name | 1-(2,6-Dimethylphenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-56-5 |
Source


|
| Record name | 1-(2,6-Dimethylphenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














